molecular formula C18H25N7O B5635494 1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

Cat. No. B5635494
M. Wt: 355.4 g/mol
InChI Key: BZVDKZGWQGUWFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step chemical reactions, starting from simpler precursors. Although specific synthesis routes for this compound are not detailed in the available literature, similar compounds have been synthesized through methods such as nucleophilic aromatic substitution, hydrogenation, and subsequent functional group modifications. For instance, a related synthesis involves the condensation of 4-piperidinones with pyrazolones and malononitrile in a one-step process facilitated chemically or electrochemically, offering a potential pathway for the synthesis of such complex molecules (Shestopalov et al., 2002).

Molecular Structure Analysis

The molecular structure of complex compounds is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These methods provide insights into the compound's conformation, bond lengths, angles, and overall geometry. For example, related compounds have been investigated using X-ray crystallography, revealing specific geometric conformations and intermolecular interactions (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the functional groups present. Pyrazole and triazole rings, for instance, are known for their involvement in various chemical reactions, including cycloadditions, substitutions, and more. The specific reactivity patterns would depend on the electronic and steric effects of the substituents attached to these heterocycles.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds. These properties are determined through experimental measurements and can provide insights into the compound's stability, phase behavior, and potential applications in material science. For compounds with similar structures, crystallography studies have provided valuable data on their crystalline state and molecular packing (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties of a compound encompass its reactivity, stability under various conditions, and interactions with other molecules. These properties are influenced by the molecular structure and can be studied through a combination of experimental and theoretical methods. Investigating the electronic properties and predicted NMR spectra through DFT calculations, as done for related compounds, can provide a deeper understanding of the chemical behavior (Shawish et al., 2021).

properties

IUPAC Name

3,5-dimethyl-4-[[4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-13-16(14(2)26-22-13)11-24-9-5-15(6-10-24)18-21-20-17(23(18)3)12-25-8-4-7-19-25/h4,7-8,15H,5-6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVDKZGWQGUWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)C3=NN=C(N3C)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

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